REACTION_CXSMILES
|
[F:1][C:2]([F:29])([F:28])[C:3]1[CH:4]=[C:5]([C:13]2[N:14]([C:19]3[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=3[O:26]C)[C:15](=[O:18])[NH:16][N:17]=2)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.Cl.N1C=CC=CC=1.O>C(OCC)(=O)C>[Cl:25][C:23]1[CH:22]=[CH:21][C:20]([OH:26])=[C:19]([N:14]2[C:13]([C:5]3[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:3]([C:2]([F:28])([F:1])[F:29])[CH:4]=3)=[N:17][NH:16][C:15]2=[O:18])[CH:24]=1 |f:1.2|
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Name
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5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Quantity
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1.6 g
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Type
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reactant
|
Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)C=1N(C(NN1)=O)C1=C(C=CC(=C1)Cl)OC)(F)F
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Name
|
|
Quantity
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6.7 g
|
Type
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reactant
|
Smiles
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Cl.N1=CC=CC=C1
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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225 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After being cooled
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Type
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CUSTOM
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Details
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subjected to ultrasonication (bath) for several minutes in order
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Type
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WASH
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Details
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washed with water (25 ml), saturated sodium carbonate solution (25 ml), and brine
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Type
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CONCENTRATION
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Details
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Concentration
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=CC(=C(C1)N1C(NN=C1C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |